![molecular formula C12H19N B1438591 (3-Isopropylphenyl)propylamine CAS No. 1039989-87-1](/img/structure/B1438591.png)
(3-Isopropylphenyl)propylamine
Overview
Description
Synthesis Analysis
The synthesis of amines like (3-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the catalytic protodeboronation of pinacol boronic esters . A preparation method of N-methyl-3,3-diphenylpropylamine, which might be similar to the synthesis of (3-Isopropylphenyl)propylamine, has also been reported .Molecular Structure Analysis
The molecular structure of amines like (3-Isopropylphenyl)propylamine can be analyzed using various techniques. For instance, propylamine, a related compound, has a molecular formula of C3H9N and contains a total of 12 bonds, including 3 non-H bonds, 1 rotatable bond, and 1 primary amine .Chemical Reactions Analysis
The decomposition reactions of propylamine, a compound similar to (3-Isopropylphenyl)propylamine, have been studied in detail. Among the various decomposition pathways, the formation of propene and NH3 is significant, both kinetically and thermodynamically .Physical And Chemical Properties Analysis
The physical and chemical properties of amines like (3-Isopropylphenyl)propylamine can be determined using various techniques. For instance, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C .Scientific Research Applications
Molecular Actions and Kinetics
- Molecular Actions on Human 5-HT3A Receptors : Propofol and its derivatives, including compounds related to (3-Isopropylphenyl)propylamine, have been studied for their effects on human 5-HT3A receptors. These receptors are involved in postoperative nausea and vomiting. The study found that propofol inhibits human 5-HT3A receptors, and this effect was also observed with less hydrophobic derivatives like 2-isopropylphenol (Barann, Lindén, Witten, & Urban, 2008).
Synthesis of Derivatives
- Syntheses of Dopamine Derivatives : Research has explored the synthesis of optical isomers of 2-(3,4-Dimethoxyphenyl)propylamine and related compounds, starting from materials like 3,4-dimethoxybenzyl cyanide. This area of study contributes to the broader field of organic chemistry and drug development (Brussee, Zonneveld, Jansen, & Gerritsma, 1978).
Modulation of GABAA Receptors
- Effects on GABAA Receptor Function : Propofol, chemically related to (3-Isopropylphenyl)propylamine, modulates GABAA receptor activation and desensitization in murine hippocampal neurons. This finding is significant for understanding the neurodepressive actions of propofol and its analogs (Orser, Wang, Pennefather, & MacDonald, 1994).
Conformational Isomerism Studies
- Study of Conformational Isomerism : Isopropylamine and n-propylamine, structurally related to (3-Isopropylphenyl)propylamine, have been investigated for their conformational isomerism using a combination of quantum-chemical calculations and high-resolution rotational spectroscopy. This research contributes to the understanding of molecular structures and dynamics (Melosso, Melli, Spada, et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yl-N-propylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-8-13-12-7-5-6-11(9-12)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFWWSEXZVIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylphenyl)propylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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